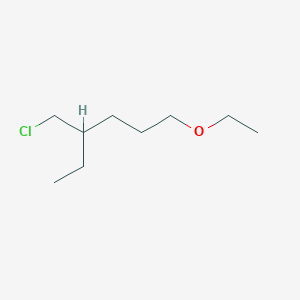
4-(Chloromethyl)-1-ethoxyhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-1-ethoxyhexane is an organic compound characterized by a chloromethyl group attached to a hexane chain with an ethoxy substituent
Méthodes De Préparation
The synthesis of 4-(Chloromethyl)-1-ethoxyhexane typically involves the chloromethylation of 1-ethoxyhexane. This can be achieved through the reaction of 1-ethoxyhexane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve maintaining a temperature range of 60-75°C to ensure optimal yield .
Industrial production methods may involve similar synthetic routes but on a larger scale, with continuous monitoring and optimization of reaction parameters to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
4-(Chloromethyl)-1-ethoxyhexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, typically using reducing agents like lithium aluminum hydride.
Common reagents for these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction .
Applications De Recherche Scientifique
4-(Chloromethyl)-1-ethoxyhexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: The compound is used in the preparation of polymers and resins, contributing to the development of new materials with specific properties.
Biological Studies: It is employed in the modification of biomolecules for studying biological processes and interactions
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-1-ethoxyhexane primarily involves its reactivity due to the presence of the chloromethyl group. This group is highly reactive towards nucleophiles, making the compound a valuable intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants used .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(Chloromethyl)-1-ethoxyhexane include:
4-(Bromomethyl)-1-ethoxyhexane: Similar in structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity and applications.
4-(Chloromethyl)-1-methoxyhexane: Differing by the presence of a methoxy group instead of an ethoxy group, affecting its solubility and reactivity.
4-(Chloromethyl)-1-ethoxybutane: A shorter chain analog, which may have different physical properties and reactivity
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C9H19ClO |
|---|---|
Poids moléculaire |
178.70 g/mol |
Nom IUPAC |
4-(chloromethyl)-1-ethoxyhexane |
InChI |
InChI=1S/C9H19ClO/c1-3-9(8-10)6-5-7-11-4-2/h9H,3-8H2,1-2H3 |
Clé InChI |
DPFDEZMPVBQSTQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCCOCC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



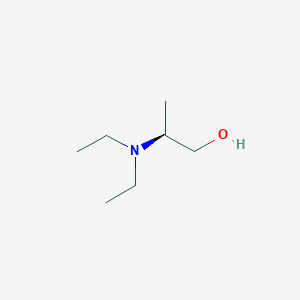
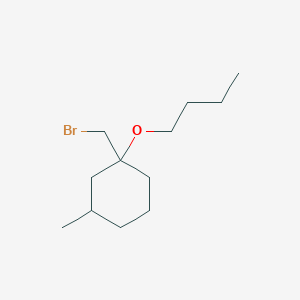
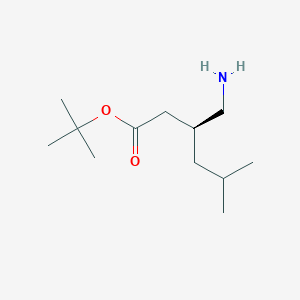


![2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol](/img/structure/B13634271.png)
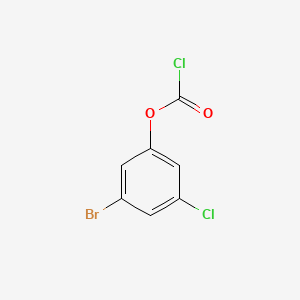

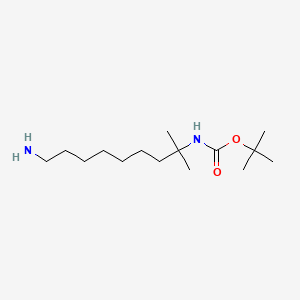
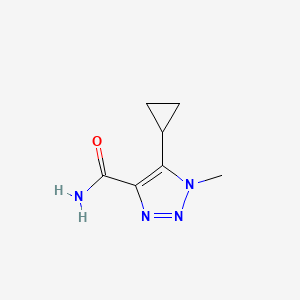
![N-[3-(aminomethyl)phenyl]-N-(1-methylethyl)methanesulfonamide](/img/structure/B13634288.png)

![N-[(1-aminocyclopropyl)methyl]cyclopropanecarboxamide](/img/structure/B13634315.png)
